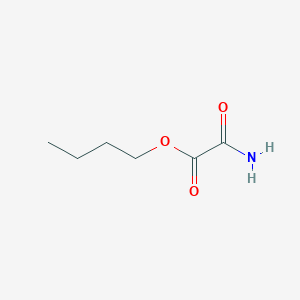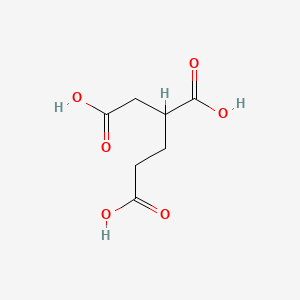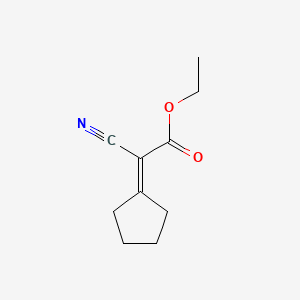
5-Benzylthio-1H-tetrazole
Overview
Description
5-Benzylthio-1H-tetrazole is an organic compound with the molecular formula C8H8N4S and a molecular weight of 192.24 g/mol . It is commonly used as an activator in the synthesis of oligonucleotides, where it reacts with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain .
Mechanism of Action
Target of Action
The primary target of 5-Benzylthio-1H-tetrazole (also known as BTT activator) is the phosphoramidite group in the synthesis of oligonucleotides . The phosphoramidite group is a key component in the formation of internucleotide bonds, which are essential for the construction of oligonucleotides.
Mode of Action
The BTT activator interacts with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain . This process facilitates the synthesis of oligonucleotides.
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of oligonucleotides . By forming a highly reactive intermediate with the phosphoramidite group, it enables the formation of internucleotide bonds, thereby promoting the assembly of oligonucleotides.
Result of Action
The result of the action of this compound is the successful synthesis of oligonucleotides . By acting as an activator, it facilitates the formation of internucleotide bonds, leading to the assembly of oligonucleotides.
Biochemical Analysis
Biochemical Properties
5-Benzylthio-1H-tetrazole plays a crucial role in biochemical reactions, particularly in the synthesis of oligonucleotides. It acts as an activator by reacting with the phosphoramidite group to form a highly reactive intermediate. This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain . The compound interacts with enzymes and proteins involved in DNA synthesis, enhancing the efficiency and accuracy of the process.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by enhancing the synthesis of oligonucleotides, which are essential for various cellular activities. The compound impacts cell signaling pathways, gene expression, and cellular metabolism by facilitating the accurate synthesis of DNA and RNA sequences . This, in turn, affects the overall cellular function and health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an activator in the synthesis of oligonucleotides by reacting with the phosphoramidite group to form a highly reactive intermediate. This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain . The compound’s ability to facilitate these reactions makes it a valuable tool in molecular biology research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that the compound maintains its effectiveness in facilitating oligonucleotide synthesis, although slight degradation may occur . Researchers must consider these temporal effects when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively enhances oligonucleotide synthesis without causing adverse effects. At high doses, toxic effects may be observed, including disruptions in cellular function and metabolism . Researchers must carefully determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in specific metabolic pathways related to oligonucleotide synthesis. It interacts with enzymes and cofactors that facilitate the formation of internucleotide bonds. The compound’s role in these pathways ensures the accurate and efficient synthesis of DNA and RNA sequences, which are crucial for various cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization to sites of oligonucleotide synthesis. The compound’s distribution within cells ensures its availability for biochemical reactions, enhancing the efficiency of DNA and RNA synthesis .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles involved in oligonucleotide synthesis through targeting signals and post-translational modifications. This localization ensures that this compound is available where it is needed most, enhancing its effectiveness in facilitating biochemical reactions .
Preparation Methods
The synthesis of 5-Benzylthio-1H-tetrazole can be achieved through various methods. One common synthetic route involves the reaction of benzyl thiocyanate with sodium azide under reflux conditions . Another method utilizes lanthanum nitrate hexahydrate as a catalyst in a one-pot multicomponent reaction involving aldehydes, hydroxylamine hydrochloride, and sodium azide . These methods offer high product yields, cost-effectiveness, and operational simplicity .
Chemical Reactions Analysis
5-Benzylthio-1H-tetrazole undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with various nucleophiles, leading to the formation of substituted tetrazoles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.
Formation of Reactive Intermediates: In oligonucleotide synthesis, it forms a highly reactive intermediate with the phosphoramidite group, which then forms an internucleotide bond.
Common reagents used in these reactions include sodium azide, lanthanum nitrate hexahydrate, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Benzylthio-1H-tetrazole has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
5-Benzylthio-1H-tetrazole can be compared with other similar compounds, such as:
5-Ethylthio-1H-tetrazole: Similar in structure but with an ethyl group instead of a benzyl group.
5-Methylthio-1H-tetrazole: Contains a methyl group instead of a benzyl group.
5-(4-Fluorophenyl)-1H-tetrazole: Features a fluorophenyl group instead of a benzyl group.
These compounds share similar chemical properties and applications but differ in their specific substituents, which can influence their reactivity and suitability for various applications.
Properties
IUPAC Name |
5-benzylsulfanyl-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-2-4-7(5-3-1)6-13-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGKKIPUFAHZIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314332 | |
| Record name | 5-Benzylthio-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21871-47-6 | |
| Record name | 5-Benzylthio-1H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21871-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 282041 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021871476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21871-47-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Benzylthio-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-benzylthio-1H-tetrazole contribute to RNA synthesis?
A1: this compound functions as an activator in the phosphoramidite method for oligonucleotide synthesis [, ]. Specifically, it facilitates the coupling reaction between ribonucleoside phosphoramidites (the building blocks of RNA) and the growing RNA chain on a solid support.
Q2: What makes this compound effective as an activator?
A2: While the provided abstracts don't delve into the precise mechanism, research suggests that BTT, like other tetrazole derivatives, acts as a mild acid catalyst. It likely protonates the phosphoramidite group, making it more reactive towards the 5'-hydroxyl group of the growing RNA chain.
Q3: How efficient is this compound in this coupling reaction?
A3: Studies show that using BTT as an activator leads to remarkably high coupling efficiencies, averaging 99% within a coupling time of 180 seconds [, ]. This efficiency is crucial for synthesizing longer RNA sequences with high accuracy.
Q4: Beyond RNA synthesis, are there other applications of this compound?
A4: Research indicates that this compound, along with another tetrazole derivative, 5-(ethylthio)-1H-tetrazole, exhibits corrosion inhibition properties on copper in sulfur-ethanol systems []. This suggests potential applications in material science and corrosion prevention.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1267332.png)



![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene)](/img/structure/B1267338.png)




![2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide](/img/structure/B1267346.png)




